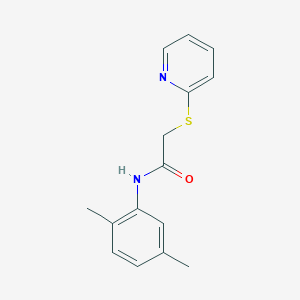
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide, and similar compounds, have been synthesized through various chemical reactions. For instance, one method involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, leading to compounds of interest for their potential as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011). Another synthesis approach is through the reaction of N-methylchloroacetamide and 4-phenoxyphenol, under specific conditions, yielding compounds with significant activity (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by single-crystal X-ray diffraction, revealing specific crystalline forms and stabilization via hydrogen-bonding interactions. For example, the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate is stabilized by N–H···O=C and C–H···O hydrogen bonds (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modification. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in one pot demonstrates the versatility of these compounds in synthetic chemistry (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applications and handling of these compounds. These properties are typically determined through crystallography and spectroscopy methods.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the potential applications and stability of these compounds. For instance, chemoselective acetylation processes illustrate the specific reactivity patterns of related compounds, offering insights into their functional group transformations (Magadum & Yadav, 2018).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Synthesis Processes
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide and its derivatives are involved in chemoselective acetylation processes critical for the synthesis of certain pharmaceutical compounds. For example, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor for antimalarial drugs, uses specific catalysts and acyl donors for its synthesis, indicating the importance of precise chemical modifications in drug development (Magadum & Yadav, 2018).
Pharmacological Assessments
Research into novel acetamide derivatives, including structures similar to N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide, has shown potential in cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These compounds, synthesized through multi-step reactions, have been evaluated for their therapeutic effects, showing significant activities comparable with standard drugs due to specific functional groups in their structures (Rani, Pal, Hegde, & Hashim, 2016).
Comparative Metabolism Studies
Metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of related compounds, including those structurally related to N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide. Such studies contribute to understanding the environmental impact and health risks of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Potential Anticancer and Analgesic Agents
The synthesis and pharmacological evaluation of 2-(substituted phenoxy) acetamide derivatives highlight the potential of these compounds as anticancer, anti-inflammatory, and analgesic agents. Certain derivatives have shown promising activity against specific cancer cell lines and in reducing inflammation and pain, indicating their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-10-15(11-9-14)18-17(19)12-20-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRJFRUPDXHBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)
![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)
![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)